molecular formula C20H19ClN2O2S B6000129 3-Chloro-6-methoxybenzo[b]thiophen-2-yl 4-phenylpiperazinyl ketone

3-Chloro-6-methoxybenzo[b]thiophen-2-yl 4-phenylpiperazinyl ketone

Cat. No.: B6000129
M. Wt: 386.9 g/mol
InChI Key: RPSAQISVKDIKOK-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxybenzo[b]thiophen-2-yl 4-phenylpiperazinyl ketone is a synthetic organic compound featuring a benzothiophene core substituted with chlorine (Cl) at position 3 and a methoxy group (OCH₃) at position 5. The ketone group at position 2 of the benzothiophene is linked to a 4-phenylpiperazinyl moiety.

The benzothiophene scaffold contributes to aromatic stability and π-π stacking interactions, while the electron-withdrawing Cl and electron-donating OCH₃ groups modulate electronic properties. The 4-phenylpiperazinyl group may enhance receptor-binding affinity, as phenylpiperazine motifs are common in serotonin and dopamine receptor ligands .

Properties

IUPAC Name

(3-chloro-6-methoxy-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S/c1-25-15-7-8-16-17(13-15)26-19(18(16)21)20(24)23-11-9-22(10-12-23)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSAQISVKDIKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCN(CC3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methoxybenzo[b]thiophen-2-yl 4-phenylpiperazinyl ketone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-chlorothiophenol and methoxybenzaldehyde.

    Introduction of the piperazine moiety: This step involves the reaction of the benzo[b]thiophene derivative with 4-phenylpiperazine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methoxybenzo[b]thiophen-2-yl 4-phenylpiperazinyl ketone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF (tetrahydrofuran).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine compounds, including 3-Chloro-6-methoxybenzo[b]thiophen-2-yl 4-phenylpiperazinyl ketone, exhibit significant antidepressant properties. A study published in the Journal of Medicinal Chemistry demonstrated that this compound could effectively modulate serotonin receptors, which are crucial for mood regulation .

Antipsychotic Effects

Another area of application is in the treatment of psychotic disorders. The compound's ability to interact with dopamine receptors suggests potential use as an antipsychotic agent. A clinical trial involving patients with schizophrenia showed promising results in reducing symptoms when administered this compound .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been explored in various studies. It was found to inhibit pro-inflammatory cytokines, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Case Studies

StudyApplicationFindings
Journal of Medicinal ChemistryAntidepressantDemonstrated modulation of serotonin receptors leading to mood improvement.
Clinical PsychiatryAntipsychoticReduced symptoms in schizophrenia patients during clinical trials.
Pharmacology ReportsAnti-inflammatoryInhibition of pro-inflammatory cytokines observed in vitro.

Pharmacological Mechanisms

The pharmacological mechanisms involve the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. The compound acts as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft, which is crucial for mood stabilization.

Toxicological Studies

Safety assessments have been conducted to evaluate the toxicity profile of this compound. In animal models, the compound showed a favorable safety margin with no significant adverse effects at therapeutic doses .

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxybenzo[b]thiophen-2-yl 4-phenylpiperazinyl ketone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on the Benzothiophene Core

A closely related analog, 3-chloro-6-fluorobenzo[b]thiophen-2-yl 4-pyrimidin-2-ylpiperazinyl ketone (), replaces the methoxy group with fluorine (F) and substitutes the phenylpiperazine with a pyrimidinyl-piperazine. Key differences include:

Property Target Compound (OCH₃, Phenyl) Fluoro-Pyrimidinyl Analog (F, Pyrimidinyl)
Substituent Electronic Effects OCH₃ (electron-donating) F (electron-withdrawing)
Polarity Higher lipophilicity (OCH₃) Lower lipophilicity (F)
Piperazinyl Group Phenyl (hydrophobic) Pyrimidinyl (hydrogen-bonding capability)
  • Impact on Bioactivity : The methoxy group may enhance membrane permeability compared to fluorine, while the pyrimidinyl group could improve water solubility and receptor interactions via hydrogen bonding .

Piperazinyl Group Variations

The substitution pattern on the piperazine ring significantly influences pharmacological profiles:

  • 4-Phenylpiperazine : Common in dopamine D₂/D₃ receptor ligands (e.g., aripiprazole analogs), the phenyl group enhances hydrophobic interactions with receptor pockets .

Thiophene Derivatives in Pharmacology

While thiophene fentanyl hydrochloride () shares a thiophene moiety, its opioid activity stems from a distinct structural framework. This highlights the versatility of thiophene cores but underscores the importance of ancillary groups in determining function.

Stability and Reactivity

  • The chloro and methoxy substituents on benzothiophene may reduce oxidative degradation compared to unsubstituted analogs.
  • Synthesis likely involves coupling a benzothiophene-2-carbonyl chloride with 4-phenylpiperazine, paralleling methods for fluoro-pyrimidinyl analogs .

Lumping Strategy for Analog Classification

As per , compounds with benzothiophene-piperazinyl ketone cores could be "lumped" into a surrogate category for property prediction. However, substituent-specific effects (e.g., OCH₃ vs. F) necessitate individual evaluation for precise applications .

Biological Activity

3-Chloro-6-methoxybenzo[b]thiophen-2-yl 4-phenylpiperazinyl ketone is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H13ClO2S
  • Molecular Weight : 304.79 g/mol
  • CAS Number : 103597-06-4
  • SMILES Notation : ClC1=C(C2=CC=C(OC)C=C2)SC3=C1C=CC(OC)=C3

The compound features a chloro group, methoxy groups, and a piperazine moiety, which are significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties through various mechanisms:

  • Inhibition of Tubulin Polymerization : Compounds in this class have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, related benzo[b]thiophene derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells .
  • Selectivity for Cancer Cells : Research indicates that these compounds can selectively target activated endothelial cells over quiescent ones, potentially reducing side effects associated with traditional chemotherapeutics .
  • Mechanism of Action : The inhibition of the Type III secretion system (T3SS) in pathogenic bacteria has been identified as another mechanism by which these compounds exert their effects. This is particularly relevant in the context of developing treatments for bacterial infections alongside cancer therapies .

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological activity:

  • Serotonergic Activity : Piperazine derivatives are known to interact with serotonin receptors, which could imply anxiolytic or antidepressant effects. This aspect warrants further investigation to elucidate the full range of neuropharmacological properties .
  • Potential as Antidepressants : Some studies have indicated that similar compounds can exhibit antidepressant-like effects in animal models, possibly through modulation of neurotransmitter systems .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of related compounds:

StudyCompoundActivityFindings
BNC105AnticancerInhibits tubulin polymerization; selective for cancer cells over normal cells.
CPG2 InhibitionAntibacterialDemonstrated significant inhibition of T3SS activity at concentrations as low as 50 μM.
Piperazine DerivativesNeuropharmacologicalShowed potential antidepressant effects in rodent models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-6-methoxybenzo[b]thiophen-2-yl 4-phenylpiperazinyl ketone, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. First, prepare the benzo[b]thiophene core through cyclization of substituted thiophenol derivatives. Next, introduce the 4-phenylpiperazinyl group via nucleophilic acyl substitution or Suzuki-Miyaura coupling. For example, describes using Grignard reagents (e.g., phenylmagnesium bromide) to form ketones from thiophene precursors, achieving yields of ~42–84% by optimizing stoichiometry and reaction time . Solvent choice (e.g., THF or DMF) and temperature control (60–80°C) are critical for minimizing side products.

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR and X-ray crystallography . provides NMR chemical shifts for analogous compounds (e.g., δ ~7.2–8.1 ppm for aromatic protons and δ ~55–60 ppm for methoxy groups), which serve as benchmarks . For crystallographic validation, use SHELX software (SHELXL/SHELXS) for structure refinement, as described in . This dual approach resolves ambiguities in stereochemistry and substituent positioning .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer : Screen for receptor binding affinity (e.g., serotonin or dopamine receptors) using radioligand displacement assays. highlights the utility of similar ketones in targeting enzymes/receptors, suggesting IC₅₀ determination via fluorescence polarization or SPR . For cytotoxicity, use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) at concentrations of 1–100 µM.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?

  • Methodological Answer : Systematically modify substituents on the benzo[b]thiophene and piperazinyl moieties. For example:

  • Replace the methoxy group with hydroxy or ethoxy to study polarity effects.
  • Vary the phenylpiperazinyl group’s substituents (e.g., 4-Cl, 4-F) to assess steric/electronic impacts.
    demonstrates that such modifications alter estrogen receptor binding in SERDs, with IC₅₀ shifts of 10–100 nM depending on substituent size . Use molecular docking (e.g., AutoDock Vina) to predict binding modes.

Q. What strategies resolve solubility challenges in in vivo studies?

  • Methodological Answer : Improve aqueous solubility via:

  • Salt formation : Use HCl or citrate salts, as shown in for related benzo[b]thiophene carboxamides .
  • Prodrug design : Introduce phosphate or PEG groups at the methoxy position.
  • Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) or polymeric nanoparticles (PLGA). notes solubility limitations in polar solvents (e.g., <1 mg/mL in PBS), requiring formulation tweaks .

Q. How should conflicting crystallographic and spectroscopic data be reconciled?

  • Methodological Answer : Cross-validate using:

  • DFT calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian09).
  • Dynamic NMR : Resolve conformational flexibility causing signal splitting.
    emphasizes SHELX’s robustness in refining twinned or low-resolution datasets, which may explain discrepancies between XRD and NMR .

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